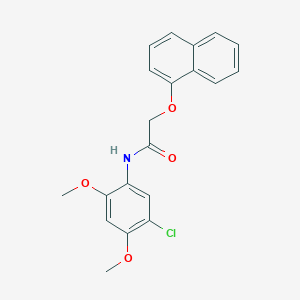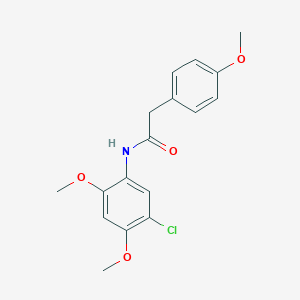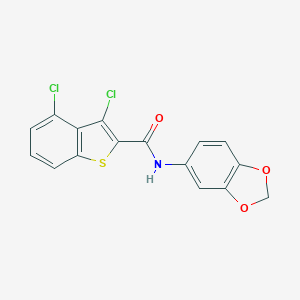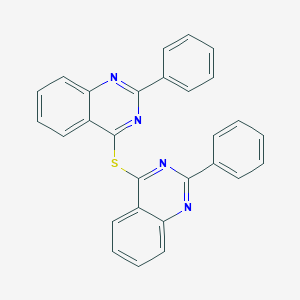![molecular formula C20H29N3O2S B399366 2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B399366.png)
2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
The synthesis of 2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of thiazolidinone derivatives with appropriate amines and acylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazolidinone derivatives .
科学的研究の応用
2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its antimicrobial and anti-inflammatory properties. It has shown potential in inhibiting the growth of certain bacteria and reducing inflammation in experimental models.
Medicine: The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. Similarly, its anti-inflammatory effects could be due to the modulation of signaling pathways that regulate inflammation .
類似化合物との比較
2-[(2Z)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide can be compared with other thiazolidinone derivatives, such as:
- 2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-chlorophenyl)acetamide
- 2-[3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3-methylphenyl)acetamide
These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ring. The presence of different substituents can significantly impact the biological activity and chemical properties of these compounds.
特性
分子式 |
C20H29N3O2S |
|---|---|
分子量 |
375.5g/mol |
IUPAC名 |
2-(3-butyl-2-butylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H29N3O2S/c1-4-6-12-21-20-23(13-7-5-2)19(25)17(26-20)14-18(24)22-16-10-8-15(3)9-11-16/h8-11,17H,4-7,12-14H2,1-3H3,(H,22,24) |
InChIキー |
FBDHWBRGKZJNCB-UHFFFAOYSA-N |
SMILES |
CCCCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C)CCCC |
正規SMILES |
CCCCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399286.png)
![N-[4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B399287.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(3-methylbutanoyl)thiourea](/img/structure/B399288.png)
![N-{[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-diphenylacetamide](/img/structure/B399290.png)
![4-({[(4-Methoxyanilino)carbothioyl]amino}carbonyl)-1,1'-biphenyl](/img/structure/B399293.png)

![4-{[2-(4-Tert-butylphenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B399297.png)





![Ethyl 4-{[(3-methylbutanoyl)carbamothioyl]amino}benzoate](/img/structure/B399306.png)
![2-[2-(3-acetylphenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B399307.png)
